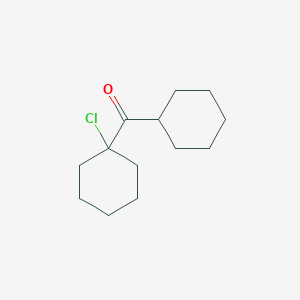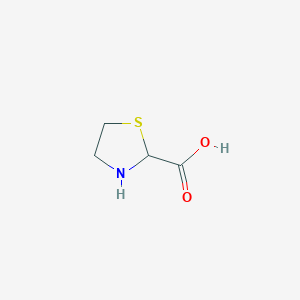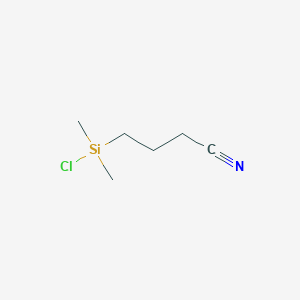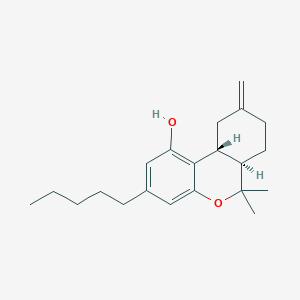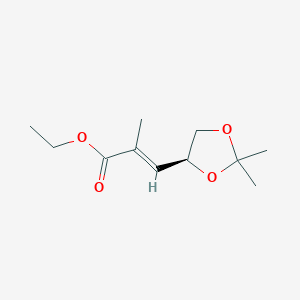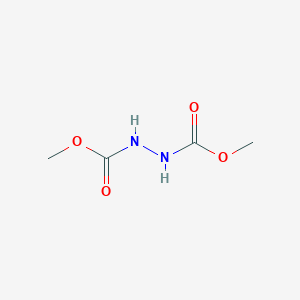
L-谷氨酰胺-d5
描述
Synthesis Analysis
In the synthesis of related compounds, the papers describe methods that could potentially be adapted for the synthesis of "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid". For instance, the synthesis of S-2-amino-5-azolylpentanoic acids involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles, followed by deprotection steps . This method could be modified to incorporate deuterium atoms at the appropriate positions on the pentanoic acid backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid" has been studied using techniques such as X-ray diffraction analysis. For example, the crystal structure of a related compound was determined, providing insights into the stereochemistry and conformation of these types of molecules . Such structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The papers do not provide specific reactions for "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid", but they do discuss the reactivity of similar compounds. For example, upon deprotonation, a related compound becomes a tridentate monoanionic chelating ligand, which can react with metal ions to form complexes . This suggests that the compound may also exhibit interesting reactivity, particularly in the context of coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid" have been characterized using various spectroscopic techniques. Vibrational spectroscopy and DFT calculations have been employed to study the structure and properties of a dipeptide, providing detailed information on the vibrational modes and electronic structure . These methods could be applied to the compound of interest to gain a comprehensive understanding of its properties.
科学研究应用
抗肿瘤效率
L-谷氨酰胺-d5已被发现具有显著的抗肿瘤效率 . 它已被用于生产L-谷氨酰胺酶,这是一种对多种癌细胞系(包括人乳腺癌(MCF-7)、肝癌(HepG-2)和结肠癌(HCT-116))表现出强大细胞毒活性的酶 . 该酶的抗肿瘤作用呈剂量依赖性,IC50值分别为3.5、3.4和3.8 µg/ml .
谷氨酰胺剥夺疗法
该化合物在谷氨酰胺剥夺疗法中起着至关重要的作用 . L-谷氨酰胺酶水解L-谷氨酰胺生成L-谷氨酸和氨,不仅通过阻断从头蛋白质合成选择性地抑制肿瘤生长,而且还能提高氧化应激的超氧化物水平,促进癌细胞死亡 .
食品工业应用
在食品工业中,L-谷氨酰胺酶(由this compound生产)被用作风味和香气增强剂 . 它通常被认为是控制酱油等发酵食品美味的关键酶 .
蛋白质脱酰胺
L-谷氨酰胺酶(源自this compound)参与蛋白质脱酰胺过程 . 该过程在食品工业中用于改善蛋白质和肽的功能特性,而不会降低水溶性和吸收效率 .
酶的生产
This compound用于生产不仅耐盐,而且能够在极端条件下承受和有效进行反应的酶 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="
作用机制
L-Glutamine-d5, also known as (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid, is a deuterium-labeled variant of L-Glutamine . L-Glutamine is a non-essential amino acid that plays a significant role in various metabolic processes .
Target of Action
L-Glutamine primarily targets cells involved in metabolic processes. It serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA .
Mode of Action
L-Glutamine-d5 interacts with its targets by providing a source of carbons for oxidation in some cells . It plays a major role in protecting the integrity of the gastrointestinal tract, particularly the large intestine .
Biochemical Pathways
L-Glutamine-d5 is involved in many metabolic pathways. It is synthesized in vivo by glutamate and ammonia . It plays an essential role in promoting and maintaining the function of various organs and cells such as kidney, intestine, liver, heart, neurons, lymphocytes, macrophages, pancreatic β-cells, and white adipocytes . It also regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Pharmacokinetics
The pharmacokinetics of L-Glutamine-d5 involves rapid absorption and elimination, with no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of L-Glutamine-d5 results in the provision of a source of carbons for oxidation in some cells . It also decreases the adhesion of sickle red blood cells (RBCs) to human umbilical vein endothelial cells (HUVECs) when incubated ex vivo with patient-derived autologous plasma either alone or with LPS .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-NKXUJHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)
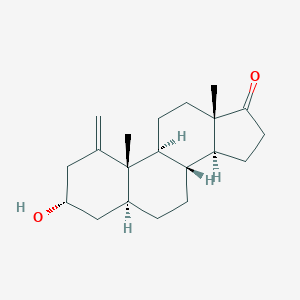
![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)
